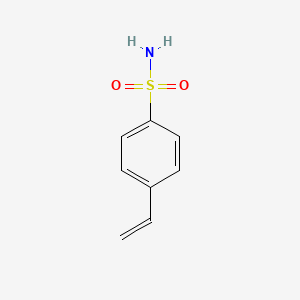

4-Vinylbenzenesulfonamide

Descripción

Contextual Significance of Sulfonamide Compounds in Contemporary Chemical Sciences

Sulfonamides, compounds characterized by a sulfonamide group (-SO2NH-), represent a cornerstone in various domains of contemporary chemical sciences. rsc.orgwisdomlib.org Their significance stems from a combination of their versatile chemical properties and a wide spectrum of biological activities. ekb.egajchem-b.com Initially gaining prominence as the first class of synthetic antimicrobial agents, their role has since expanded dramatically. ajchem-b.comslideshare.net

In the realm of medicinal chemistry , sulfonamides are integral to the development of a diverse array of therapeutic agents. ekb.egekb.eg They are found in drugs with applications ranging from antibacterial, antiviral, and antifungal to anticancer, anti-inflammatory, and diuretic. ekb.egekb.egresearchgate.net The sulfonamide moiety can act as a bioisosteric replacement for other functional groups, such as carboxylic acids, and its presence can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. rsc.orgthieme-connect.com The structural framework of sulfonamides allows for extensive modification, enabling the synthesis of derivatives with targeted biological activities. researchgate.net For instance, they are key components in carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma, and in the design of protease inhibitors. ekb.egajchem-b.com

Beyond pharmaceuticals, sulfonamides play a crucial role in materials science and organic synthesis . rsc.orgacs.org Their stability and reactivity make them valuable in creating novel polymers and agrochemicals. acs.orgcymitquimica.com In synthetic chemistry, the sulfonamide group is often employed as a protecting group for amines due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions. wisdomlib.orgrsc.org This dual functionality underscores the broad utility of sulfonamides as building blocks in the construction of complex molecules. rsc.org The continuous development of new synthetic methods for creating and modifying sulfonamides highlights their enduring importance in chemical research. thieme-connect.com

Overview of Key Research Domains Involving 4-Vinylbenzenesulfonamide

This compound, a molecule incorporating both a vinyl group and a sulfonamide moiety, is a versatile compound that has found applications in several key areas of chemical research. cymitquimica.com Its unique bifunctional nature allows it to participate in a range of chemical transformations, making it a valuable monomer and intermediate. cymitquimica.com

One of the primary research domains for this compound is in polymer chemistry . The presence of the vinyl group enables it to undergo polymerization, leading to the formation of functional polymers. nih.gov For example, it has been used as a monomer in radical polymerization processes. nih.gov These resulting polymers, bearing the sulfonamide group, can be further modified or utilized for specific applications, such as in the development of polymer-supported reagents for organic synthesis. nih.gov The sulfonamide groups within the polymer structure are also excellent for stabilizing metal nanoparticles, leading to the creation of novel and recyclable nanocatalysts. researchgate.net

In the field of organic synthesis and catalysis , this compound serves as a key intermediate. cymitquimica.com It can be synthesized from the sodium salt of 4-styrenesulfonic acid and subsequently used to create more complex molecules. nih.gov For instance, it has been employed in the synthesis of microgel catalysts. google.com Furthermore, it participates in reactions such as N-alkylation and cycloaddition reactions, demonstrating its utility in building diverse molecular architectures. researchgate.netmdpi.com

While its direct therapeutic applications are not as extensively documented as other sulfonamides, its role in drug design and discovery is an emerging area of interest. cymitquimica.com As a derivative of the pharmacologically significant sulfonamide class, it holds potential for the synthesis of new bioactive compounds. cymitquimica.com The ability to incorporate this molecule into larger structures, such as macrocycles, opens up avenues for creating novel chemical entities that could be explored for their therapeutic potential. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2633-64-9 |

| Molecular Formula | C8H9NO2S |

| Molecular Weight | 183.23 g/mol |

| Appearance | White to light yellow solid |

| IUPAC Name | 4-ethenylbenzenesulfonamide |

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGOIYMLPJJVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299857 | |

| Record name | 4-ethenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-64-9 | |

| Record name | 4-Ethenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Sulfonamido)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 4 Vinylbenzenesulfonamide

Established Synthetic Routes to 4-Vinylbenzenesulfonamide

The preparation of this compound can be achieved through several established synthetic pathways. Two notable methods involve the use of 4-formylbenzenesulfonamide (B129042) and sodium 4-vinylbenzenesulfonate as starting materials.

A documented method for synthesizing this compound initiates from 4-formylbenzenesulfonamide. unimi.it This procedure yields the final product as a white solid. unimi.it Following purification by flash chromatography (using a cyclohexane/EtOAc 6:4 solvent system), a 75% yield of this compound was reported. unimi.it The identity and purity of the compound were confirmed by its melting point of 136-138°C and 1H NMR spectroscopy. unimi.it

An alternative and common route to this compound begins with sodium 4-vinylbenzenesulfonate. wiley-vch.deuwa.edu.au This process typically involves a two-step literature preparation. uwa.edu.au The first step is the conversion of sodium 4-vinylbenzenesulfonate to 4-vinylbenzenesulfonyl chloride. This is achieved by reacting sodium 4-vinylbenzenesulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. uwa.edu.auprepchem.com In one instance, reacting sodium 4-vinylbenzenesulfonate with phosphorus pentachloride in chloroform (B151607) at 5°C afforded 4-vinylbenzenesulfonyl chloride in 80.5% yield. prepchem.com The subsequent step involves the reaction of the synthesized 4-vinylbenzenesulfonyl chloride with an amine source to form the sulfonamide. For example, reacting 4-vinylbenzenesulfonyl chloride with p-aminodiphenylamine in the presence of triethylamine (B128534) in toluene (B28343) at 0°C resulted in N-(4-anilino)-phenyl-4-vinylbenzenesulfonamide with an 83% yield. prepchem.com

Derivatization Strategies for N-Substituted 4-Vinylbenzenesulfonamides

The derivatization of this compound, particularly at the nitrogen atom, is a key strategy for creating a diverse range of N-substituted sulfonamides. One of the prominent and modern methods for this transformation is the manganese-catalyzed N-alkylation using alcohols, which operates via a "borrowing hydrogen" mechanism.

The N-alkylation of sulfonamides using alcohols, catalyzed by manganese complexes, represents an efficient and environmentally conscious approach. organic-chemistry.orgnih.govacs.org This method, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilizes alcohols as alkylating agents, with water being the only byproduct. acs.orgorganic-chemistry.org Both well-defined, bench-stable Mn(I) PNP pincer precatalysts and manganese dioxide (MnO2) have been effectively employed. organic-chemistry.orgnih.govorganic-chemistry.org The reactions are typically performed under relatively mild conditions and have demonstrated good functional group tolerance. thieme-connect.com

The manganese-catalyzed N-alkylation of sulfonamides has been shown to be applicable to a wide variety of substrates, including both aryl and alkyl sulfonamides, which undergo mono-N-alkylation in excellent yields. nih.govorganic-chemistry.orgacs.org

The reaction accommodates a diverse range of benzylic and simple primary aliphatic alcohols as alkylating agents. nih.govorganic-chemistry.orgacs.org For instance, using a Mn(I) PNP pincer precatalyst, various substituted benzylic alcohols can be used, tolerating electron-donating (e.g., 4-Me, 3-Me, 4-OMe) and electron-withdrawing (e.g., 4-CF3) substituents on the aryl ring. acs.org However, sterically hindered alcohols like 2,4,6-trimethylbenzyl alcohol were found to be unreactive. acs.org The methodology also allows for the incorporation of functional handles, such as in the case of 4-iodobenzyl alcohol, which can be used for subsequent cross-coupling reactions. acs.org Interestingly, while thiophene-3-ylmethanol is a suitable substrate, thiophene-2-ylmethanol is not, possibly due to its inhibitory coordination to the manganese catalyst. acs.org The catalytic system displays chemoselectivity, tolerating reducible moieties like benzyl (B1604629) ethers, olefins, and esters. acs.org

Less activated primary aliphatic alcohols can also be successfully employed as alkylating agents, often by using the alcohol itself as the solvent to achieve high yields. acs.org

The scope with respect to the sulfonamide is also broad. A variety of aryl sulfonamides with different electronic properties can be N-alkylated. acs.org Thiophene-2-sulfonamide undergoes efficient N-benzylation. acs.org However, sulfonamides containing a pyridine (B92270) ring did not yield the N-alkylated product, likely due to catalyst inhibition. acs.org Reducible functionalities within the sulfonamide, such as halides, are conserved during the reaction. acs.org A selection of alkyl sulfonamides has also been shown to be compatible with this N-alkylation process. acs.org

The use of manganese dioxide as a catalyst under solvent-free conditions and in the presence of air also allows for the N-alkylation of a variety of sulfonamides and amines with good to high yields. organic-chemistry.org

Table 1: Examples of Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols Data sourced from J. Org. Chem. 2019, 84, 3715-3724. acs.org

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 86 |

| 2 | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-4-methylbenzenesulfonamide | 91 |

| 3 | 3-Methylbenzyl alcohol | N-(3-Methylbenzyl)-4-methylbenzenesulfonamide | 88 |

| 4 | 2-Methylbenzyl alcohol | N-(2-Methylbenzyl)-4-methylbenzenesulfonamide | 82 |

| 5 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 85 |

| 6 | 4-(Trifluoromethyl)benzyl alcohol | 4-Methyl-N-(4-(trifluoromethyl)benzyl)benzenesulfonamide | 90 |

| 7 | 4-Iodobenzyl alcohol | N-(4-Iodobenzyl)-4-methylbenzenesulfonamide | 82 |

| 8 | Thiophen-3-ylmethanol | 4-Methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | 87 |

| 9 | Cinnamyl alcohol | N-Cinnamyl-4-methylbenzenesulfonamide | 80 |

| 10 | 1-Pentanol | 4-Methyl-N-pentylbenzenesulfonamide | 85 |

The manganese-catalyzed N-alkylation of sulfonamides via the borrowing hydrogen approach is believed to proceed through a well-defined catalytic cycle. organic-chemistry.orgacs.orgacs.org

When using a Mn(I) PNP pincer precatalyst, the proposed mechanism initiates with the activation of the precatalyst by a base, such as potassium carbonate, through a dehydrobromination reaction to form the active manganese complex. acs.org The alcohol substrate then coordinates to this active species, forming an alkoxo-type complex. acs.org This is followed by a dehydrogenation step, which releases an aldehyde and forms a manganese hydride species. acs.org The sulfonamide then undergoes condensation with the in-situ generated aldehyde to form an N-sulfonylimine intermediate. acs.org This imine is subsequently reduced by the manganese hydride species, yielding the N-alkylated sulfonamide product and regenerating the catalytically active manganese species, thus closing the catalytic loop. acs.orgacs.org Evidence for this mechanism includes the observation that the alcohol dehydrogenation is reversible and that an N-sulfonylimine is a plausible reaction intermediate. acs.org

For reactions catalyzed by manganese dioxide, a similar mechanistic pathway is proposed. organic-chemistry.org The process is thought to involve Mn-mediated alcohol oxidation to an aldehyde, followed by condensation with the sulfonamide to form an imine, and finally, a transfer hydrogenation step to yield the N-alkylated product. organic-chemistry.org

Derivatization and Functionalization of 4 Vinylbenzenesulfonamide

Exploration of Functional Group Transformations on the Sulfonamide Moiety

The sulfonamide group (R-SO₂NH₂) is a cornerstone in medicinal chemistry and materials science. wikipedia.org While traditionally considered relatively stable, recent advancements have enabled a range of functional group interconversions at the sulfonamide nitrogen and sulfur center.

The primary sulfonamide of 4-vinylbenzenesulfonamide can undergo N-alkylation with various alkylating agents. For instance, manganese-catalyzed N-alkylation using alcohols as alkylating agents provides an efficient route to mono-N-alkylated sulfonamides. acs.orgacs.org This "borrowing hydrogen" methodology is notable for its use of a well-defined and bench-stable Mn(I) PNP pincer precatalyst and its tolerance for a diverse array of aryl and alkyl sulfonamides. acs.org

Furthermore, the sulfonamide moiety can be transformed into other functional groups, significantly expanding its synthetic utility. A notable strategy involves the conversion of primary sulfonamides into sulfinate salts through the intermediacy of N-sulfonylimines. chemrxiv.orgchemrxiv.org These sulfinates are versatile intermediates that can be trapped with various electrophiles or undergo further reactions. chemrxiv.org This approach has been successfully applied in the late-stage functionalization of complex drug molecules containing a primary sulfonamide group. chemrxiv.orgchemrxiv.org

Another significant transformation is the conversion of sulfonyl fluorides, which can be derived from the corresponding sulfonamides, into sulfonamides and sulfonic esters via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. chemrxiv.org This "click chemistry" approach allows for the exhaustive modification of polymers containing sulfonyl fluoride groups, demonstrating high efficiency and functional group tolerance. chemrxiv.org

The following table summarizes key transformations of the sulfonamide moiety:

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃ | N-Alkylsulfonamide | acs.orgacs.org |

| Conversion to Sulfinate | Aldehyde, NHC catalyst | Sulfinate Salt | chemrxiv.orgchemrxiv.org |

| SuFEx Reaction | Amine/Alcohol, HOBt, TMDS | Sulfonamide/Sulfonic Ester | chemrxiv.org |

This table provides a summary of functional group transformations applicable to the sulfonamide moiety, drawing parallels from general sulfonamide chemistry that can be applied to this compound.

Synthesis of Schiff Bases Derived from Sulfonamide Analogues

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net In the context of sulfonamides, Schiff bases are formed from aromatic sulfonamides bearing a primary amino group. While this compound itself does not have a primary amino group for direct Schiff base formation, its analogues, such as those derived from 4-aminobenzenesulfonamide, are widely used for this purpose. nih.govresearchgate.net

The synthesis generally involves refluxing a methanolic solution of the amino-sulfonamide and a suitable aromatic aldehyde in the presence of a catalytic amount of acid, such as formic acid. nih.gov The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) and infrared (IR) spectroscopy. nih.gov

A general reaction scheme for the synthesis of sulfonamide Schiff bases is as follows:

Ar-SO₂-NH-Ar'-NH₂ + R-CHO → Ar-SO₂-NH-Ar'-N=CH-R + H₂O

These Schiff bases are valuable intermediates and have been investigated for a range of biological activities. nih.gov The imine bond in these compounds can be subsequently reduced, typically using sodium borohydride (B1222165) (NaBH₄), to yield the corresponding secondary amine sulfonamides. nih.gov

Application as a Building Block in Complex Molecule Synthesis

The unique bifunctional nature of this compound makes it a valuable component in the construction of complex molecular architectures, including macrocycles and functional polymers.

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the synthesis of six-membered rings, typically catalyzed by transition metals. nih.govpsu.edursc.org This reaction can involve the combination of three alkynes, or two alkynes and an alkene, to form a benzene (B151609) or cyclohexadiene ring, respectively. nih.govpsu.edu

This compound, with its reactive vinyl group, can participate as the alkene component in these cycloadditions. For instance, it has been used in the synthesis of macrocycles containing three different aryl substituents. nih.gov In a specific example, a macrocyclic di-alkyne was reacted with this compound in a [2+2+2] cycloaddition to furnish a larger macrocycle incorporating the vinylbenzenesulfonamide unit. nih.gov These reactions highlight the utility of this compound in creating complex, three-dimensional structures. nih.govchemrxiv.org

Chiral catalysts are essential for asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.net this compound can be copolymerized with chiral monomers and cross-linkers to create functional microgels that act as recyclable catalysts. google.com

A specific application involves the synthesis of temperature-sensitive microgel catalysts with a chloramine (B81541) chiral framework. google.com In this system, an intermediate derived from chloramphenicol, a chiral starting material, is copolymerized with other monomers, potentially including a vinyl-containing sulfonamide, to form the microgel. google.com These microgels exhibit properties of both homogeneous and heterogeneous catalysts, such as high reactivity and selectivity, combined with stability and recoverability. google.comrsc.org The temperature-responsive nature of these microgels, often based on polymers like poly(N-isopropylacrylamide), allows for easy separation of the catalyst from the reaction mixture by simple temperature changes. google.comrsc.org

Strategies for Late-Stage Functionalization of Sulfonamide Drug Candidates

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies. Given that nearly 30% of sulfur-containing drugs feature a sulfonamide moiety, methods to modify this group are of significant interest. chemrxiv.orgresearchgate.net

A powerful strategy for the late-stage functionalization of primary sulfonamides involves their conversion to N-sulfonylimines, which then generate nucleophilic sulfinate anions under N-heterocyclic carbene (NHC) catalysis. nih.govresearchgate.net These sulfinates can then be reacted with a wide range of electrophiles. nih.gov This approach is tolerant of many common functional groups, making it suitable for complex molecules. chemrxiv.orgchemrxiv.org

Another emerging strategy utilizes photoredox catalysis to generate sulfonyl radical intermediates from sulfonamides. nih.gov These highly reactive radicals can then participate in various bond-forming reactions, such as hydrosulfonylation of alkenes, to create new carbon-sulfur bonds and access novel chemical space. nih.gov

The following table outlines strategies for late-stage functionalization of sulfonamides:

| Strategy | Key Intermediate | Subsequent Reaction | Reference |

| NHC Catalysis | Sulfinate Anion | Electrophilic Trapping | chemrxiv.orgchemrxiv.orgnih.gov |

| Photocatalysis | Sulfonyl Radical | Hydrosulfonylation of Alkenes | nih.gov |

This table summarizes general strategies for the late-stage functionalization of primary sulfonamides, which are applicable to derivatives of this compound or complex molecules containing a similar functional group.

Polymerization Studies of 4 Vinylbenzenesulfonamide

Anionic Living Polymerization of N,N-Dialkyl-4-Vinylbenzenesulfonamides

The anionic polymerization of styrene (B11656) monomers featuring electron-withdrawing tertiary sulfonamide groups, specifically N,N-dimethyl-4-vinylbenzenesulfonamide and N,N-diethyl-4-vinylbenzenesulfonamide, has been successfully demonstrated. acs.org These polymerizations, conducted in tetrahydrofuran (B95107) (THF) at -78 °C, proceed in a living manner, yielding polymers in quantitative amounts. acs.org The use of various anionic initiators, such as potassium naphthalenide and oligo(α-methylstyryl)dipotassium, results in stable propagating carbanions. acs.org The electron-withdrawing nature of the tertiary sulfonamide group is crucial for stabilizing the propagating species, preventing side reactions that would typically terminate the polymerization of functionalized styrene monomers. acs.org This stability is a key factor in achieving the characteristics of a living polymerization. acs.org

A hallmark of living polymerization is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, often quantified by the polydispersity index (PDI or Mw/Mn). In the anionic polymerization of N,N-dialkyl-4-vinylbenzenesulfonamides, the resulting polymers consistently exhibit narrow molecular weight distributions with PDI values typically below 1.15. acs.org The number-average molecular weight of the polymers can be predicted and controlled by the molar ratio of the monomer to the initiator. acs.orgsemanticscholar.org This relationship confirms that the initiation process is efficient and that chain termination and transfer reactions are negligible under the optimized reaction conditions. acs.org

Table 1: Anionic Polymerization of N,N-Dialkyl-4-vinylbenzenesulfonamides in THF at -78°C

| Monomer | Initiator | Calculated Mn | Observed Mn (GPC) | PDI (Mw/Mn) |

|---|---|---|---|---|

| N,N-dimethyl-4-vinylbenzenesulfonamide | Potassium Naphthalenide | 10,000 | 10,300 | 1.06 |

| N,N-dimethyl-4-vinylbenzenesulfonamide | Oligo(α-methylstyryl)dipotassium | 20,000 | 21,500 | 1.08 |

| N,N-diethyl-4-vinylbenzenesulfonamide | Potassium Naphthalenide | 10,000 | 10,500 | 1.07 |

| N,N-diethyl-4-vinylbenzenesulfonamide | Oligo(α-methylstyryl)dipotassium | 20,000 | 22,100 | 1.09 |

This table is generated based on data reported in literature. acs.org

The stability of the living anionic polymers of N,N-dialkyl-4-vinylbenzenesulfonamides enables the synthesis of well-defined block copolymers through sequential monomer addition. acs.orgfrontiersin.org This process involves initiating the polymerization of the first monomer to create a living macroinitiator, which is then used to polymerize a second, different monomer. nih.gov For instance, ABA triblock copolymers such as poly(tert-butyl methacrylate-b-N,N-diethyl-4-vinylbenzenesulfonamide-b-tert-butyl methacrylate) have been successfully synthesized. acs.org The synthesis of such block copolymers further confirms the living nature of the polymerization system, as the propagating chain ends remain active and capable of initiating the polymerization of a subsequent monomer. acs.org

Table 2: Examples of Block Copolymers Synthesized via Anionic Polymerization

| First Monomer | Second Monomer | Resulting Block Copolymer |

|---|---|---|

| N,N-diethyl-4-vinylbenzenesulfonamide | tert-butyl methacrylate (B99206) | poly(N,N-diethyl-4-vinylbenzenesulfonamide-b-tert-butyl methacrylate) |

| tert-butyl methacrylate | N,N-diethyl-4-vinylbenzenesulfonamide | poly(tert-butyl methacrylate-b-N,N-diethyl-4-vinylbenzenesulfonamide-b-tert-butyl methacrylate) |

| N-methyl-N'-[(4-vinylphenyl)sulfonyl]piperazine | Styrene | poly(N-methyl-N'-[(4-vinylphenyl)sulfonyl]piperazine-b-styrene-b-N-methyl-N'-[(4-vinylphenyl)sulfonyl]piperazine) |

This table is compiled from findings in referenced studies. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Related Monomers

While direct RAFT polymerization of 4-vinylbenzenesulfonamide is not extensively detailed, significant research has been conducted on the closely related monomer, 4-vinylbenzenesulfonyl fluoride (B91410) (VBSF). chemrxiv.orgresearchgate.netchemrxiv.org RAFT is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.comsigmaaldrich.com The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com Studies have shown that VBSF is a highly suitable monomer for RAFT polymerization, compatible with common RAFT agents like S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) and cyanomethyl dodecyl trithiocarbonate (B1256668) (CPDT). chemrxiv.orgnih.gov The polymerization can be well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions. chemrxiv.org

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a powerful method for synthesizing functional polymers by chemically altering a pre-existing polymer. chemrxiv.org This approach allows for the creation of new types of polymers that may be difficult to synthesize by direct polymerization of the corresponding functional monomers. chemrxiv.org

A key application of poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) synthesized via RAFT is its use as a substrate for exhaustive post-polymerization modification using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. chemrxiv.org SuFEx is a highly efficient "click chemistry" reaction. chemrxiv.org Researchers have demonstrated that the sulfonyl fluoride groups along the PVBSF backbone can be completely converted into sulfonamides or sulfonic esters. chemrxiv.orgresearchgate.netchemrxiv.org This transformation is achieved by reacting the PVBSF with various nucleophiles, including aliphatic and aromatic amines, in the presence of a catalyst system. chemrxiv.orgchemrxiv.org This strategy allows for the preparation of a diverse library of novel polystyrene-analogous sulfonamide polymers from a single precursor polymer. researchgate.net The exhaustive nature of this modification creates entirely new polymers rather than just appending a few functional groups. chemrxiv.org

Influence of Substituents on Polymerization Behavior and Macromolecular Architecture

Substituents on the monomer play a critical role in determining the polymerization behavior and the properties of the resulting polymer. researchgate.netrsc.org In the anionic polymerization of N,N-dialkyl-4-vinylbenzenesulfonamides, the tertiary sulfonamide group is essential for stabilizing the propagating carbanion, enabling a living process. acs.org The nature of the N-alkyl groups can also influence the polymer's properties.

In the case of other styrene derivatives, bulky substituents have been shown to be crucial for achieving living anionic polymerization of monomers containing reactive electrophilic groups. researchgate.netresearchgate.net For example, a bulky adamantyl group can sterically protect a neighboring ketone or imine group from nucleophilic attack by the initiator or the propagating chain end, thereby preventing side reactions. researchgate.netresearchgate.net This steric protection strategy has been successfully employed to synthesize well-defined polymers with high glass transition temperatures (Tg) due to the rigid nature of the adamantyl substituent. researchgate.net The specific placement and linkage of these bulky groups significantly impact the final thermal properties of the polymer. researchgate.net

Applications in Materials Science

Development of Polymeric Materials from 4-Vinylbenzenesulfonamide Derivatives

Polymeric materials derived from this compound are gaining attention for their utility as robust ligands in catalysis.

The polymerization of this compound yields poly-4-vinylbenzenesulfonamide, a polysulfonamide ligand. This process involves the transformation of the monomer into a long-chain polymer. The successful synthesis of this polymer has been confirmed through various analytical techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy is used to characterize the chemical structures of both the initial this compound monomer and the resulting poly-4-vinylbenzenesulfonamide. google.com

The synthesis of a catalyst involving this polymer involves steps to create palladium nanoparticles stabilized on the polysulfonamide ligand, denoted as poly-4-vinylbenzenesulfonamide/Pd(0). rsc.org

Metal nanoparticles, while highly promising as catalysts due to their large surface area, often suffer from poor thermal stability and a tendency to agglomerate (sinter), which reduces their catalytic efficacy. chapman.edu Polysulfonamide ligands, including poly-4-vinylbenzenesulfonamide, have been successfully employed to stabilize metal nanoparticles, particularly palladium (Pd), creating effective and recyclable nanocatalysts. google.com

These polymer-stabilized catalysts are heterogeneous, meaning they exist in a different phase from the reactants, which simplifies their separation and recovery after a reaction. google.com The poly-4-vinylbenzenesulfonamide/Pd(0) catalyst has demonstrated high efficiency in C-C cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, even with low palladium loading. google.com Research indicates these catalysts are stable and can be reused for multiple reaction cycles—in some cases up to seven—without a significant loss of their catalytic activity. google.com

Table 1: Performance of Poly-4-vinylbenzenesulfonamide-Stabilized Palladium Catalyst in Suzuki-Miyaura Coupling Reaction

| Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Poly-4-vinylbenzenesulfonamide/Pd(0) | 25 | 30 | 95 | researchgate.net |

Functional Polymers for Specialized Applications (e.g., high carbonization rate materials)

Derivatives of this compound are being explored for creating functional polymers with specialized properties, such as high thermal stability and high carbonization rates. A related monomer, 4-vinylbenzenesulfonyl fluoride (B91410) (VBSF), can be polymerized and subsequently modified to create various polysulfonamides. google.com

Thermogravimetric analysis has shown that these specialized sulfonamide-based polymers exhibit a significantly higher carbonization rate compared to common polymers like polystyrene. google.com For example, a polymer derived from the sulfonation of methoxybenzylamine demonstrates a carbonization rate of 49.7% when heated to 800 °C under a nitrogen atmosphere. google.com This high char yield is attributed to a molecular structure that favors condensation into aromatic carbon during combustion. google.com This performance is comparable to high-performance polymers such as polysulfone and polyimide. google.com

Table 2: Carbonization Rates of Various Polymers at 800 °C

| Polymer | Carbonization Rate (%) | Source |

|---|---|---|

| Polysulfonamide (from VBSF and methoxybenzylamine) | 49.7 | google.com |

| Polysulfone | 48.0 | google.com |

| Polyimide | 49.2 | google.com |

| Polystyrene | ~0 | google.com |

Design and Synthesis of Temperature-Sensitive Microgel Catalysts

A derivative of this compound has been instrumental in the design of "smart" temperature-sensitive microgel catalysts. google.com These materials can switch between a swollen and a collapsed state in response to temperature changes, which allows for control over catalytic activity and easy catalyst recovery. google.com

A specific temperature-sensitive microgel catalyst was synthesized using a chiral derivative, N-((1R, 2R)-2-(dimethylamino)-1-(4-nitrophenyl)-3-(tert-butyldiphenylsiloxy)propyl)-4-vinylbenzenesulfonamide (3 mol%), copolymerized with ethyl acrylate (B77674) (97 mol%) and N,N'-methylenebisacrylamide as a crosslinker. google.com The synthesis was carried out in water using cetyl trimethylammonium bromide (CTAB) as a surfactant, with the reaction initiated by heating to 70°C. google.com

The resulting microgel particles exhibit distinct temperature-responsive behavior. google.com Dynamic Light Scattering (DLS) analysis shows that the particles are in a swollen state at temperatures below 20 °C, with a hydrodynamic radius between 540 and 555 nm. google.com As the temperature increases past the critical transition temperature of 25 °C, the microgel particles collapse and aggregate, causing their hydrodynamic radius to shrink to between 480 and 495 nm at temperatures above 30 °C. google.com This property combines the benefits of homogeneous catalysis (high activity in the swollen state) and heterogeneous catalysis (easy separation in the collapsed state). google.com

Table 3: Properties of a this compound Derivative-Based Microgel Catalyst

| Property | Value / Description | Source |

|---|---|---|

| Functional Monomer | N-((1R, 2R)-2-(dimethylamino)-1-(4-nitrophenyl)-3-(tert-butyldiphenylsiloxy)propyl)-4-vinylbenzenesulfonamide | google.com |

| Primary Monomer | Ethyl acrylate | google.com |

| Critical Transition Temperature | 25 °C | google.com |

| Hydrodynamic Radius (Swollen, <20 °C) | 540 - 555 nm | google.com |

| Hydrodynamic Radius (Collapsed, >30 °C) | 480 - 495 nm | google.com |

Applications in Medicinal Chemistry and Biological Activity

Design and Synthesis of Therapeutic Agents Based on Sulfonamide Scaffolds

The core structure of 4-vinylbenzenesulfonamide serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. The sulfonamide moiety can interact with various biological targets, while the vinyl group allows for the introduction of different functionalities to modulate the compound's pharmacological properties.

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of 1-(arylsulfonyl)-4-vinylimidazolidinones were synthesized to explore the structure-activity relationship of novel anticancer agents. nih.gov These compounds were tested against several human cancer cell lines. The results indicated that while these vinyl-substituted compounds showed some activity, they were generally less potent than their phenyl-substituted counterparts. nih.gov Specifically, 1-arylsufonyl-4-vinylimidazolidinones exhibited reduced activity against human colon carcinoma (Colo205), human chronic myelogenous leukemia (K562), and human ovarian adenocarcinoma (SK-OV-3) cell lines. nih.gov However, they displayed comparable activity against the human lung carcinoma (A549) cell line. nih.gov

In another study, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were prepared and showed significant antiproliferative activity against various tumor cell lines. nih.gov Although not directly vinyl-substituted, this research highlights the potential of modifying the benzenesulfonamide (B165840) core for anticancer applications. For example, the compound 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide demonstrated high antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cells. nih.gov Furthermore, pentafluoro derivatives in this series showed higher antiproliferative activity than doxorubicin against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cell lines. nih.gov

The following table summarizes the anticancer activity of selected sulfonamide derivatives.

| Compound Class | Cell Line | Activity |

| 1-Arylsufonyl-4-vinylimidazolidinones | Colo205, K562, SK-OV-3 | Reduced activity |

| 1-Arylsufonyl-4-vinylimidazolidinones | A549 | Compatible activity |

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231, T-47D, SK-N-MC | High antiproliferative activity |

| Pentafluoro N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | CCRF-CEM, MDA-MB-468 | Higher activity than doxorubicin |

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Novel sulfonamide derivatives continue to be synthesized and evaluated for their antibacterial properties. In one study, three new sulfonamide derivatives were prepared and tested against both Gram-positive and Gram-negative bacteria. nih.gov The results showed that these compounds exhibited significant antimicrobial properties. nih.gov For example, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide was highly active against E. coli, B. licheniformis, and B. linens. nih.gov Another derivative, N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide, showed moderate to low activity against E. coli, B. subtilis, and B. linens. nih.gov

Another research effort involved synthesizing a series of eighteen N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide derivatives and testing their antifungal and antibacterial activities. jetir.org The study reported that these compounds demonstrated antimicrobial activity, with one derivative showing 70.71% potency against a ciprofloxacin-resistant strain of Pseudomonas aeruginosa compared to chloramphenicol. jetir.org

The table below presents the antimicrobial activity of some synthesized sulfonamide derivatives.

| Compound | Bacterial Strain | Activity Level |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | E. coli, B. licheniformis, B. linens | High |

| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | E. coli, B. subtilis, B. linens | Moderate to Low |

| 4-chloro-N-[(4-methylphenyl) sulfonyl]- N-propyl benzamide | B. linens | Moderately Active |

Sulfonamide derivatives have also been investigated for their activity against protozoan parasites. A study focused on benzenesulfonamides bearing a nitroaromatic moiety as inhibitors of carbonic anhydrases from Trypanosoma cruzi and Leishmania spp., the causative agents of Chagas disease and leishmaniasis, respectively. nih.gov These compounds showed selective inhibition of the protozoan carbonic anhydrases over human isoforms. nih.gov However, the in vitro assessment against the parasites revealed a lack of significant growth inhibition, which was attributed to the low permeability of these derivatives through the cell membranes. nih.gov This suggests that while the sulfonamide scaffold can be tailored to inhibit protozoan enzymes, further optimization is needed to improve cellular uptake for effective antiprotozoal activity.

The glyoxalase system is a crucial cellular defense mechanism against harmful metabolites, and its overexpression in cancer cells makes Glyoxalase I (Glx-I) an attractive target for cancer therapy. nih.govnih.gov A series of 1,4-benzenesulfonamide derivatives were designed and synthesized as potential Glx-I inhibitors. nih.govnih.gov Several of these compounds showed potent inhibitory activity with IC50 values in the sub-micromolar to low micromolar range. nih.govnih.gov Notably, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide displayed potent Glx-I inhibitory activity with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.govnih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another enzyme that has been targeted with vinyl-containing compounds. Vinyl sulfones have been shown to selectively inhibit GAPDH, an important enzyme in glycolysis. nih.gov The inhibition of GAPDH by these compounds leads to ATP depletion and cell death. nih.gov More recently, a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of human GAPDH (hGAPDH) with antiproliferative activity was developed, with this compound being used as a reactant in its synthesis. unipr.it This highlights the utility of the vinylbenzenesulfonamide scaffold in creating more complex molecules with specific enzyme inhibitory functions.

Voltage-gated sodium channels (NaV) are critical for the proper functioning of the nervous system, and their modulation presents a therapeutic strategy for neurological disorders, including chronic pain. nih.gov A series of sulfonamides have been described as being capable of modulating the activity of NaV1.7, a channel that has been linked to pain sensation. nih.gov The blockade of NaV1.7 is considered a viable approach for treating chronic pain. nih.gov The general structure of these modulators includes a sulfonamide group, indicating that derivatives of this compound could be explored for this application. The development of selective NaV channel modulators is an active area of research with the goal of providing significant pain relief while minimizing side effects. youtube.com

Structure-Activity Relationship (SAR) Studies of Functionalized Sulfonamide Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For sulfonamide derivatives, SAR studies have revealed key structural features that influence their biological activity.

In the context of anticancer agents, studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed that the type of substituent on the phenyl ring influences the antiproliferative activity. nih.gov For example, the presence of an electron-donating group like a 4-methoxy group on the benzenesulfonamide ring increased the antiproliferative activity. nih.gov

For antimicrobial sulfonamides, the nature and position of substituents on the aromatic rings play a significant role in their efficacy. The development of resistance has spurred further research into designing more selective and efficacious antimicrobial sulfonamides through ligand-based design strategies. nih.gov

In the development of enzyme inhibitors, SAR studies of 1,4-benzenesulfonamide derivatives as Glx-I inhibitors have identified several compounds with potent activity. nih.govnih.gov These studies help in understanding the binding interactions at the active site of the enzyme, guiding the design of more effective inhibitors. Similarly, for inhibitors of 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold was optimized through medicinal chemistry, leading to potent and selective inhibitors with favorable ADME properties. nih.gov

The unique features of the -SO2NH- moiety, which can interact with various biomolecular targets, make sulfonamides a versatile class of compounds in drug discovery. researchgate.net The stability, ease of synthesis, and bioavailability of sulfonamides contribute to their widespread use in developing new therapeutic agents. researchgate.net

Biochemical Research Applications and Mechanism of Action Studies

This compound serves as a versatile molecular scaffold in biochemical research, primarily utilized in the development of enzyme inhibitors and as a molecular probe to elucidate biological mechanisms. Its vinyl group offers a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules designed to interact with specific biological targets.

Use in the Synthesis of Enzyme Inhibitors

A significant application of this compound in biochemical research is its role as a precursor in the synthesis of various enzyme inhibitors. Researchers have employed this compound to create derivatives targeting a range of enzymes implicated in disease pathways.

One notable area of investigation involves the development of inhibitors for viral enzymes. For instance, this compound has been utilized as an intermediate in the synthesis of novel HIV-1 protease inhibitors nih.gov. The vinyl group allows for the construction of specific side chains designed to interact with the enzyme's active site. These synthetic efforts are crucial in studying the structure-activity relationships of protease inhibitors and in the ongoing search for more effective antiretroviral therapies.

Beyond virology, this compound derivatives have been explored as inhibitors of cellular enzymes. It has been used in the synthesis of compounds targeting Lysine Acetyl Transferases (KATs), a family of enzymes involved in epigenetic regulation and implicated in cancer googleapis.com. Furthermore, studies have indicated its utility in creating inhibitors for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme with roles in both glycolysis and various non-glycolytic processes, including apoptosis unimi.it.

The following table summarizes key research findings on enzyme inhibitors synthesized using this compound as a starting material or key intermediate.

| Target Enzyme | Therapeutic Area | Key Research Findings |

| HIV-1 Protease | Virology (HIV/AIDS) | This compound is a key intermediate in the synthesis of P2' ligands for HIV-1 protease inhibitors. These inhibitors are evaluated for their binding affinity and effectiveness against drug-resistant viral strains nih.gov. |

| Lysine Acetyl Transferases (KATs) | Oncology | Used in the preparation of inhibitors for the MYST family of KATs, which are targets for novel cancer therapies googleapis.com. |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Various (including cancer and neurodegenerative diseases) | This compound has been prepared in the context of developing novel enzyme inhibitors, with related molecular probes targeting non-catalytic cysteine residues of GAPDH unimi.it. |

Application as a Molecular Probe for Mechanism of Action Studies

The inherent reactivity of the vinyl group in this compound also makes it a valuable tool for designing molecular probes to investigate the mechanism of action of bioactive compounds. By incorporating functionalities such as fluorescent tags or photoaffinity labels via the vinyl group, researchers can track the localization of a drug molecule within a cell or identify its specific binding partners.

For example, an analogue of a biologically active compound was prepared from this compound, incorporating an azide moiety. This azide group allows for a "click" reaction with a cyclooctyne fluorescent probe, a technique used to elucidate the molecular mode of action of the parent compound uwa.edu.au. Such studies are instrumental in understanding how a potential drug exerts its therapeutic effect at a molecular level, providing insights that can guide the design of more potent and selective next-generation therapies. These chemical biology approaches enable the direct identification of cellular targets and the characterization of drug-target engagement in a complex biological system.

Catalysis and Reaction Mechanisms Involving 4 Vinylbenzenesulfonamide and Its Derivatives

Utilization in Transition Metal-Catalyzed Reactions (e.g., Grubbs Catalyst for Olefin Metathesis)

4-Vinylbenzenesulfonamide serves as a valuable substrate in several transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. eie.gr The vinyl group of the molecule readily participates in reactions like olefin metathesis and cycloadditions, while the sulfonamide group can also be involved in or influence catalytic cycles. acs.orgnih.gov

Olefin metathesis, a reaction that redistributes fragments of alkenes, is a powerful tool for synthesizing complex molecules, with Grubbs catalysts being among the most widely used due to their functional group tolerance and stability. wikipedia.orgorganic-chemistry.org While direct cross-metathesis of this compound is not extensively detailed in the provided literature, the principles of such reactions are well-established. For instance, the cross-metathesis of vinylsilanes with various olefins using Grubbs' first-generation catalyst proceeds effectively, demonstrating the catalyst's utility with functionalized vinyl compounds. d-nb.info The general mechanism, widely accepted to proceed via metallacyclobutane intermediates, involves the reaction of the vinyl group with the ruthenium carbene catalyst. harvard.edu Given the tolerance of Grubbs catalysts, this compound is an expectedly suitable substrate for such transformations. wikipedia.org

Beyond metathesis, this compound has been explicitly used in other significant transition metal-catalyzed processes. A notable example is its participation in a rhodium(I)-catalyzed [2+2+2] cycloaddition reaction. In the synthesis of a complex macrocycle, this compound was reacted with a di-alkyne-containing intermediate to form a new, larger macrocycle featuring three different aryl substituents. nih.gov This transformation highlights the utility of the vinyl group in constructing complex cyclic systems.

Furthermore, the sulfonamide portion of the molecule is also reactive under certain catalytic conditions. Manganese-catalyzed N-alkylation of sulfonamides using alcohols, a "borrowing hydrogen" methodology, has been developed with a well-defined Mn(I) PNP pincer precatalyst. cardiff.ac.uk This process is tolerant of various functional groups, including olefins, as demonstrated by the successful alkylation of related sulfonamides. acs.org Although this specific study focused on the N-alkylation of the sulfonamide group rather than a reaction at the vinyl group, it underscores the compound's dual functionality and the chemoselectivity achievable with modern transition metal catalysts. acs.orgcardiff.ac.uk

| Reaction Type | Catalyst System | Role of Vinylbenzenesulfonamide Moiety | Product Type | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Rhodium(I) Complex | Reactant (Vinyl Group Participation) | Aryl-Substituted Macrocycle | nih.gov |

| N-Alkylation | Mn(I) PNP Pincer Complex | Reactant (Sulfonamide Group Participation) | N-Alkylated Sulfonamide | acs.orgcardiff.ac.uk |

| Cross-Metathesis (General) | Grubbs Catalyst (Ru-based) | Potential Substrate (Vinyl Group) | Substituted Alkenes | organic-chemistry.orgd-nb.infoharvard.edu |

Role of Poly-4-Vinylbenzenesulfonamide as Heterogeneous Catalyst Support

The polymerization of this compound yields poly-4-vinylbenzenesulfonamide (PVBS), a polymer that has proven to be an excellent support material for creating heterogeneous catalysts. researchgate.net Heterogeneous catalysts are advantageous as they are easily separated from the reaction mixture, allowing for catalyst recycling and minimizing product contamination, which aligns with the principles of green chemistry. the-innovation.org

A significant application of PVBS is in the stabilization of palladium nanoparticles (Pd NPs). researchgate.net The sulfonamide groups within the polymer matrix act as effective ligands for stabilizing the metal nanoparticles, preventing their aggregation and maintaining high catalytic activity. researchgate.netresearchgate.net Researchers have successfully prepared a poly-4-vinylbenzenesulfonamide/Pd(0) nanocatalyst and characterized it using various analytical techniques, including FTIR, TGA, XRD, and EDS. researchgate.net

This novel heterogeneous catalyst has demonstrated high efficacy in promoting C-C cross-coupling reactions, which are pivotal in pharmaceutical and materials science. researchgate.net Specifically, it has been employed in Suzuki-Miyaura and Sonogashira-Hagihara coupling reactions of various aryl halides. researchgate.net The catalyst shows excellent performance under low palladium loading conditions and exhibits remarkable stability. A key advantage highlighted in these studies is the catalyst's reusability; it could be recovered and reused for up to seven consecutive reaction cycles without a significant loss of its catalytic activity. researchgate.net In comparative studies of catalysts for the Suzuki-Miyaura reaction, poly-4-vinylbenzenesulfonamide/Pd(0) is recognized for its effectiveness. sci-hub.se

| Aryl Halide | Arylboronic Acid | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | 95 | 30 | sci-hub.se |

| 4-Iodotoluene | Phenylboronic acid | 98 | 30 | researchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | 96 | 40 | researchgate.net |

| 4-Chlorobenzaldehyde | Phenylboronic acid | 90 | 60 | researchgate.net |

Asymmetric Catalytic Synthesis facilitated by Chiral Sulfonamide-Containing Microgels

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ dramatically. chiralpedia.comtcichemicals.com this compound has been employed as a key structural component in the creation of sophisticated catalysts for such transformations, specifically in the form of chiral microgels. amazonaws.com

Researchers have synthesized chiral monomers by attaching a chiral moiety to the sulfonamide group of this compound. A prominent example involves the reaction of this compound with a derivative of a cinchona alkaloid, such as 9-amino(9-deoxy)epiquinine, to create a chiral vinyl monomer. amazonaws.com This monomer can then be copolymerized with a cross-linker to form a microgel. These microgels act as "smart" polymer-based organocatalysts, combining the catalytic activity of the chiral amine with the properties of the polymer network. amazonaws.com

These chiral sulfonamide-containing microgels have been applied as catalysts in asymmetric reactions. For example, they have been used to catalyze the asymmetric alcoholysis of cyclic anhydrides, an important reaction for preparing valuable chiral intermediates like half-esters. google.com The microgel structure allows the catalyst to be easily recovered and recycled, a significant advantage over traditional homogeneous catalysts. google.com The catalytic activity and enantioselectivity of these systems can be tuned by modifying the structure of the chiral monomer and the properties of the microgel network. amazonaws.com The development of such recyclable, polymer-based chiral catalysts represents a significant step towards more sustainable and efficient asymmetric synthesis. scu.edu.cn

Mechanistic Investigations of Reactions involving the Vinylbenzenesulfonamide Moiety

Understanding the reaction mechanisms of catalytic processes is crucial for optimizing reaction conditions and designing more efficient catalysts. Several studies have delved into the mechanistic details of reactions where this compound or its derivatives are involved.

One such investigation focused on the manganese-catalyzed N-alkylation of sulfonamides with alcohols. acs.orgcardiff.ac.uk Through a series of control experiments, a plausible reaction mechanism was proposed. cardiff.ac.uk The cycle is believed to initiate with the manganese catalyst dehydrogenating the alcohol to form an aldehyde. This aldehyde then undergoes condensation with the sulfonamide (such as this compound) to form an N-sulfonylimine intermediate. Subsequently, this imine is reduced by the manganese hydride species that was generated in the initial dehydrogenation step, yielding the N-alkylated sulfonamide product and regenerating the active manganese catalyst. acs.orgcardiff.ac.uk Evidence for this pathway includes the successful reaction of a pre-formed N-sulfonylimine under the standard conditions, producing the final product in high yield. acs.orgcardiff.ac.uk

Another mechanistic study explored the HFIP-mediated hydrosulfenylation of ynamides, which produces N-vinylbenzenesulfonamide derivatives with high regio- and stereoselectivity. rsc.org A proposed mechanism suggests that hexafluoroisopropanol (HFIP) acts as a proton donor, activating the ynamide. This is followed by the nucleophilic attack of a thiol, leading to the formation of the ketene (B1206846) N,S-acetal product. rsc.org

In the context of cycloaddition reactions, the mechanism for a thermally induced intramolecular [2+2+2] cycloaddition of triynes was investigated and supported by DFT calculations. nih.gov This type of mechanistic insight serves as a model for understanding related transition-metal-catalyzed cycloadditions, including those that could involve the vinyl group of this compound. nih.gov These investigations, combining experimental evidence with computational studies, are essential for advancing the rational design of new catalytic reactions and improving existing synthetic methods involving the versatile vinylbenzenesulfonamide scaffold.

Analytical Methodologies for Characterization in 4 Vinylbenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Vinylbenzenesulfonamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy is used to identify the different types of protons and their neighboring environments. In the spectrum of this compound, distinct signals corresponding to the vinyl group protons and the aromatic ring protons are observed. The vinyl group typically presents as a complex system of doublets and doublets of doublets due to the coupling between the protons on the double bond. The aromatic protons usually appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the sulfonamide (-SO₂NH₂) group appear as a singlet.

A publication provides the following ¹H NMR data for this compound. unimi.it

Interactive Table: ¹H NMR Spectral Data for this compound Solvent: Methanol-d4

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.93 - 7.72 | m | 2 x Ar-H | |

| 7.67 - 7.53 | m | 2 x Ar-H | |

| 6.81 | dd | 17.6, 10.9 | -CH=CH₂ |

| 5.92 | d | 17.6 | -CH=CH₂ (trans) |

Note: (m = multiplet, dd = doublet of doublets, d = doublet)

For polymers derived from this compound, NMR is used to confirm the success of the polymerization by observing the disappearance of the vinyl proton signals and the broadening of the remaining peaks, which is characteristic of a polymeric structure. chemrxiv.org

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition and exact mass of a compound with high accuracy and precision. unipr.it For this compound (C₈H₉NO₂S), HRMS can confirm its molecular formula by measuring its mass-to-charge ratio (m/z) to several decimal places. amazonaws.com

The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimental value obtained from the HRMS instrument. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) provides strong evidence for the compound's identity and elemental composition. This technique is crucial for confirming the successful synthesis of the monomer before its use in polymerization or other reactions.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂S |

| Theoretical Exact Mass [M+H]⁺ | 184.0427 |

| Theoretical Exact Mass [M] | 183.0354 |

Note: The theoretical exact mass is calculated. Experimental values are compared against this for confirmation.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophores responsible for UV absorption are the benzene ring and the vinyl group, which form a conjugated system.

This conjugation results in characteristic absorption bands in the UV region of the electromagnetic spectrum. A typical UV-Vis spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic. While a specific spectrum for the monomer was not found in the provided search results, analysis of related structures suggests that the electronic transitions within the conjugated styrenyl system would be the main feature. For instance, the analysis of DNA-conjugates of this compound has utilized UV spectroscopy for quantification, typically at 260 nm, which is characteristic of the DNA component. rsc.org

When this compound is polymerized, the conjugation of the vinyl group is removed. This change in the electronic structure can be monitored by UV-Vis spectroscopy, often showing a shift in the absorption bands.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Key expected vibrations include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretching of the amide, C=C stretching of the vinyl group, and various C-H and C=C vibrations from the aromatic ring. The presence and position of these peaks provide a molecular fingerprint for the compound.

Interactive Table: Expected FTIR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Sulfonamide (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| 1630 - 1600 | C=C Stretch | Vinyl & Aromatic |

| ~1330 | Asymmetric S=O Stretch | Sulfonyl (-SO₂-) |

| ~1160 | Symmetric S=O Stretch | Sulfonyl (-SO₂-) |

| 990 & 910 | =C-H Bend (out-of-plane) | Vinyl (-CH=CH₂) |

Note: These are approximate peak positions based on general FTIR correlation tables and data for related compounds.

Gel Permeation Chromatography / Size Exclusion Chromatography (for Polymers)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing polymers derived from this compound. electronicsandbooks.com This method separates polymer chains based on their hydrodynamic volume (size in solution). It does not characterize the monomer itself but is essential for analyzing the product of its polymerization.

In a GPC/SEC experiment, a solution of the polymer, such as poly(this compound), is passed through a column packed with porous gel beads. Larger polymer coils cannot enter the pores as easily and thus travel a shorter path, eluting from the column first. Smaller polymer coils can diffuse into the pores, taking a longer path and eluting later.

A detector, commonly a refractive index (RI) or UV detector, measures the concentration of the polymer as it elutes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate (B99206) standards), a calibration curve of log(Molecular Weight) versus elution time can be created. This allows for the determination of the polymer's molecular weight distribution, including:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

This information is critical as the molecular weight and its distribution directly influence the physical and mechanical properties of the final polymer material. unimi.it

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery and materials science for assessing the binding affinity and interaction patterns of ligands like 4-Vinylbenzenesulfonamide derivatives. While specific docking studies on the parent this compound are not extensively documented in publicly available literature, research on analogous benzenesulfonamide (B165840) and phthalimidobenzenesulfonamide derivatives provides a clear indication of the potential targets and interaction motifs.

These studies frequently identify enzymes such as acetylcholinesterase (AChE), α-glycosidase, and glutathione (B108866) S-transferase (GST) as targets. nih.govnih.gov For instance, in the active site of AChE, sulfonamide derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The sulfonamide moiety (–SO2NH2) is crucial, often forming hydrogen bonds and other electrostatic interactions with key amino acid residues.

The general findings from these related studies suggest that derivatives of this compound could be designed to target a range of enzymes. The vinyl group offers a reactive handle for synthesizing a library of derivatives with varied substituents, which can then be computationally screened against protein targets. The predicted binding affinities and interaction patterns from molecular docking can guide the synthesis of compounds with enhanced biological activity. For example, the introduction of electronegative groups on the benzene (B151609) ring has been shown to result in stronger inhibition of certain enzymes. nih.gov

A typical molecular docking workflow involves:

Preparation of the protein receptor and the ligand (this compound derivative).

Generation of multiple conformations of the ligand.

Docking of the ligand conformations into the active site of the receptor.

Scoring and ranking of the docked poses based on binding energy calculations.

Analysis of the top-ranked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Interactive Data Table: Potential Protein Targets for this compound Derivatives Based on Analogous Compounds.

| Target Protein | Therapeutic Area | Key Interacting Residues (from analogs) | Potential for this compound Derivatives |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Design of inhibitors with dual binding site interactions. nih.gov |

| α-Glycosidase | Diabetes | Not specified in detail | Development of novel anti-diabetic agents. nih.gov |

| Glutathione S-transferase (GST) | Cancer, Drug Resistance | Not specified in detail | Exploration as anticancer agents or modulators of drug resistance. nih.gov |

| Fibroblast Growth Factor Receptor 2 (FGFR2) Kinase | Cancer | Not specified in detail | Potential for development of kinase inhibitors for cancer therapy. chemmethod.com |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions at the electronic level. These calculations can elucidate reaction pathways, determine transition state geometries, and calculate activation energies, providing a deeper understanding of reaction mechanisms.

While specific DFT studies on the reaction mechanisms of this compound are not widely published, research on related processes such as the polymerization of styrene (B11656) derivatives and the reactions of sulfonamides offers valuable insights. For instance, DFT calculations have been employed to study the anionic copolymerization of styrene derivatives, which is analogous to the polymerization of the vinyl group in this compound. researchgate.net Such studies can help in understanding the reactivity ratios and the sequence distribution in copolymers.

The synthesis of macrocycles using this compound has been reported, where it is used as a building block. nih.gov Although the focus of that research was on the subsequent cycloaddition reactions of the macrocycle, DFT could be applied to understand the mechanism of the initial macrocyclization step involving the sulfonamide.

A theoretical investigation into the polymerization of this compound would likely involve:

Monomer Reactivity Analysis: Calculating the distribution of electron density and molecular orbitals to predict the most reactive sites.

Initiation Step: Modeling the interaction of an initiator with the vinyl group to determine the energy barrier for the start of polymerization.

Propagation Step: Calculating the energetics of the addition of subsequent monomer units to the growing polymer chain.

Termination Step: Investigating the mechanisms and likelihood of different chain-terminating reactions.

Predictive Modeling of Structure-Property Relationships in Derived Materials

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, is a computational approach used to correlate the chemical structure of molecules with their macroscopic properties. researchgate.net For polymers derived from this compound, QSPR models can be invaluable for predicting key material properties and guiding the design of new polymers with desired characteristics.

The general workflow for developing a QSPR model for polymers involves:

Data Collection: Assembling a dataset of polymers with known structures (based on the monomer units) and experimentally measured properties.

Descriptor Calculation: Generating a set of numerical descriptors that encode the structural features of the polymer repeating units.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSPR models for poly(this compound) are not readily found in the literature, numerous studies on other polymers demonstrate the utility of this approach. nih.govnih.govconicet.gov.ar For example, QSPR models have been successfully developed to predict properties such as:

Glass Transition Temperature (Tg): A crucial thermal property that determines the physical state of a polymer. nih.gov

Refractive Index: An important optical property for applications in lenses and coatings. nih.gov

Mechanical Properties: Such as tensile strength and modulus, which are critical for structural applications. conicet.gov.ar

The development of deep learning models is also emerging as a powerful tool for predicting polymer properties based on their sequence, which could be applied to copolymers of this compound. rsc.org

Interactive Data Table: Examples of Polymer Properties Predictable by QSPR.

| Property | Importance in Polymer Science | Relevant QSPR Studies (on other polymers) | Potential Application for Poly(this compound) |

| Glass Transition Temperature (Tg) | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. | Machine-learning models for polyhydroxyalkanoates. nih.gov | Designing polymers with specific thermal operating ranges. |

| Refractive Index | Crucial for optical applications like lenses, films, and coatings. | QSPR models for a diverse set of polymers using 2D descriptors. nih.gov | Developing high-refractive-index materials. |

| Tensile Strength | Measures the stress a material can withstand while being stretched before breaking. | QSPR prediction of strength at break for various polymers. conicet.gov.ar | Engineering mechanically robust materials. |

| Surface Composition | Influences adhesion, wettability, and biocompatibility. | Quantitative surface characterization of copolymers. ustc.edu.cn | Designing surfaces with controlled properties for specific applications. |

Future Research Directions

Innovative Synthetic Methodologies for Enhanced Accessibility and Efficiency

Furthermore, research into scalable and cost-effective synthetic routes is crucial for the broader application of 4-vinylbenzenesulfonamide. This includes exploring alternative starting materials and developing one-pot synthesis strategies to streamline the production process. The development of such methodologies will be critical in making this versatile compound more accessible for various industrial and research applications.

Advanced Polymeric Materials with Tunable Properties for Emerging Technologies